Inhibins are produced predominantly in the gonads—specifically, in the ovaries in females and the testes in males. The purification of inhibin from bovine and porcine follicular fluid has been documented, leading to further understanding of its structure and function . The human form of 31-45-beta-Inhibin can be synthesized using recombinant DNA technology or isolated from biological samples.
31-45-beta-Inhibin falls under the classification of glycoproteins, specifically as a member of the transforming growth factor-beta superfamily. It is characterized by its dimeric structure, consisting of an alpha subunit linked to one of two beta subunits (beta A or beta B), which together form the active hormone .
The synthesis of 31-45-beta-Inhibin can be achieved through several methods:
The purification process typically includes:
The molecular structure of 31-45-beta-Inhibin consists of a disulfide-linked dimer formed by an alpha subunit and a beta subunit. The specific amino acid sequence and folding are critical for its biological activity. The peptide has a molecular weight around 32 kDa due to its glycosylation .
The chemical formula for 31-45-beta-Inhibin is , indicating its complex nature as a glycoprotein with multiple post-translational modifications that enhance its stability and activity .
Inhibins undergo various biochemical interactions, primarily binding to specific receptors on target cells in the pituitary gland. This binding inhibits FSH secretion through several signaling pathways:
The mechanism involves G protein-coupled receptors that mediate downstream effects, including changes in gene expression related to FSH production.
The primary mechanism by which 31-45-beta-Inhibin exerts its effects involves:
Studies have shown a significant negative correlation between serum levels of inhibin B and FSH across various reproductive cycles, indicating its role as a primary regulator in this context .
The genes encoding inhibin subunits exhibit distinct chromosomal locations in humans. The INHBA gene (encoding the βA subunit) resides on chromosome 7p14.1 (GRCh38: 41,667,168–41,705,834 bp), while INHBB (βB subunit) localizes to chromosome 2q14.2 (GRCh38: 120,346,136–120,351,803 bp) [4] [6]. The α-subunit gene (INHA) is positioned on chromosome 2q35 (219,572,310–219,575,711 bp) [2]. Orthologous loci in mice confirm evolutionary conservation: Inhba maps to chromosome 13, and Inhbb to chromosome 1 [1] [4]. Structural analyses reveal no major deletions or rearrangements in these genes in models like jsd/jsd mice (associated with spermatogonial depletion), despite altered FSH levels [1].
Table 1: Genomic Localization of Human Inhibin Subunits
Subunit | Gene Symbol | Chromosome | Genomic Coordinates (GRCh38) |
---|---|---|---|
α | INHA | 2q35 | Chr2:219,572,310–219,575,711 |
βA | INHBA | 7p14.1 | Chr7:41,667,168–41,705,834 |
βB | INHBB | 2q14.2 | Chr2:120,346,136–120,351,803 |
Inhibin subunits belong to the TGF-β superfamily and show high sequence conservation. The βA subunit shares 82% amino acid similarity between humans and rodents, while βB retains 61% similarity [5]. Cross-species synteny is evident: genes co-localized on human chromosome 2 (INHA, INHBB) reside on mouse chromosome 1, and INHBA (human chr7) aligns with mouse chr13 [1] [6]. This conservation underscores critical roles in reproductive physiology.
Pituitary gonadotropins dynamically regulate inhibin subunit expression. Follicle-stimulating hormone (FSH) upregulates INHA and INHBB transcription in gonadal tissues, creating a negative feedback loop to modulate FSH secretion [1] [4]. Gonadotropin-releasing hormone (GnRH) pulses enhance INHBA expression in the pituitary, influencing activin formation (βA-βA dimers) [4]. In human endometrium, subunit expression varies cyclically: α, βA, and βB peak during the late secretory phase (days 23–28), correlating with progesterone surges [5].
Epigenetic mechanisms fine-tune inhibin subunit transcription. Histone modifications and DNA methylation alter chromatin accessibility at INHBA and INHBB promoters. In endometrial tissues, cyclic expression coincides with dynamic histone acetylation patterns, facilitating transcription factor binding [5]. Additionally, non-coding RNAs may post-transcriptionally regulate subunit mRNAs, though human data remain limited.
Beyond βA/βB, humans express novel βC and βE subunits. βC mRNA is detected in liver, prostate, placenta, and endometrium, while βE is predominant in liver, heart, and reproductive tissues [5] [7]. Immunohistochemistry confirms βC protein in syncytiotrophoblasts of the placenta and endometrial glands [5] [7]. βE shows cyclical expression in the endometrium, peaking in the late secretory phase alongside α and βA subunits [5].
Table 2: Expression Profiles of Novel Inhibin Subunits
Subunit | Primary Tissues | Cellular Localization | Regulatory Pattern |
---|---|---|---|
βC | Liver, placenta, endometrium | Trophoblasts, glandular epithelium | Constitutive; elevated in placenta |
βE | Liver, endometrium, testis | Endometrial stroma, hepatocytes | Menstrual cycle-dependent |
βC and βE exhibit unique biological roles:
All compound names mentioned: Inhibin α, βA, βB, βC, βE; Activin A, AB, B.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6